molecular formula C21H18FN3O3S B2832076 4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile CAS No. 1251691-57-2

4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile

Cat. No.: B2832076
CAS No.: 1251691-57-2
M. Wt: 411.45
InChI Key: CLUMFYAVYAJWIR-UHFFFAOYSA-N
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Description

4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a piperidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzo[b][1,4]thiazine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzenethiol and a carbonyl compound.

    Introduction of the piperidine moiety: This step involves the acylation of the benzo[b][1,4]thiazine core with piperidine-1-carbonyl chloride under basic conditions.

    Benzonitrile formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and nitrile positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Fluorinated Pyridines: These compounds share the fluorine atom and aromatic ring structure but differ in their overall framework and functional groups.

    Piperidine Derivatives: These compounds share the piperidine ring but may have different substituents and overall structures.

Uniqueness

4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-16-6-9-19-18(12-16)25(17-7-4-15(13-23)5-8-17)14-20(29(19,27)28)21(26)24-10-2-1-3-11-24/h4-9,12,14H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUMFYAVYAJWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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